5,6-Dimethylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5,6-dimethylpyridin-2-amine derivatives involves intricate chemical processes. For instance, a study described the diastereoselective synthesis of related compounds through the reductive amination of hexanedione and heptanedione with ammonia and primary amines in the presence of hydride reagents, showcasing the complexity and precision required in synthesizing such molecules (Boga, Manescalchi, & Savoia, 1994).
Molecular Structure Analysis
Investigations into the molecular structure of 5,6-dimethylpyridin-2-amine derivatives reveal intricate details about their composition. For example, a study on a closely related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, used elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction to characterize the structural properties, emphasizing the complex intermolecular interactions that stabilize the crystal structure (Șahin et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 5,6-dimethylpyridin-2-amine derivatives are notable for their specificity and the variety of products they can yield. Research on the reactivity of similar compounds provides insights into the potential transformations and applications of 5,6-dimethylpyridin-2-amine. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a related compound as a catalyst demonstrates the compound's versatility in facilitating a range of chemical reactions (Zolfigol et al., 2015).
Physical Properties Analysis
The physical properties of 5,6-dimethylpyridin-2-amine derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. While specific studies on 5,6-dimethylpyridin-2-amine are limited, research on similar compounds offers valuable parallels. For example, studies on the crystal structure and stability of related pyridine derivatives under different conditions can provide insights into the physical characteristics of 5,6-dimethylpyridin-2-amine (Dolzhenko et al., 2011).
Chemical Properties Analysis
The chemical properties of 5,6-dimethylpyridin-2-amine, such as acidity/basicity, reactivity with various agents, and stability under different chemical conditions, are fundamental for its practical applications. Research into the reactions of similar compounds, like the study on reactions of chloramine with methylpyridines, sheds light on the chemical behavior and potential reactivity of 5,6-dimethylpyridin-2-amine (Palenik et al., 1990).
Scientific Research Applications
- Summary of the Application : 5,6-Dimethylpyridin-2-amine is used in the synthesis of pyrimidinamine derivatives, which have been found to have fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Safety And Hazards
properties
IUPAC Name |
5,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOIPZZPZCFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973537 | |
Record name | 5,6-Dimethylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyridin-2-amine | |
CAS RN |
57963-08-3 | |
Record name | 57963-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2,3-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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